Ortho-Tolyl Substitution Drives a 13-Fold sEH Potency Reduction Versus Unsubstituted Phenyl
In the 1-aryl-3-(1-acylpiperidin-4-yl)urea series evaluated against recombinant human sEH, the ortho-tolyl derivative (Compound 10; N-propionyl-piperidine analog of the target compound) shows an IC50 of 1,700 nM compared to 130 nM for the unsubstituted phenyl analog (Compound 7) [1]. The ortho-methyl group introduces a steric penalty that reduces potency approximately 13-fold relative to the parent phenyl, while the meta-tolyl (Compound 11; IC50 = 40 nM) and para-tolyl (Compound 12; IC50 = 43 nM) regioisomers gain potency due to favorable hydrophobic contacts without the steric clash [1].
| Evidence Dimension | Inhibitory potency against recombinant human soluble epoxide hydrolase (hsEH) |
|---|---|
| Target Compound Data | IC50 = 1,700 nM (Compound 10; N-propionyl-piperidine analog of the target free-piperidine scaffold) |
| Comparator Or Baseline | Unsubstituted phenyl analog (Compound 7): IC50 = 130 nM; meta-tolyl (Compound 11): IC50 = 40 nM; para-tolyl (Compound 12): IC50 = 43 nM |
| Quantified Difference | 13-fold less potent than unsubstituted phenyl; approximately 40-fold less potent than meta- and para-tolyl regioisomers |
| Conditions | Fluorescence-based recombinant human sEH assay; IC50 values determined using homogenous recombinant enzyme; all compounds share identical 1-propionylpiperidine right-hand moiety [1] |
Why This Matters
Procurement of the ortho-tolyl regioisomer is required for SAR studies probing the steric tolerance of the ortho position in any target binding pocket; substitution with the meta- or para-tolyl analog yields a different pharmacological profile.
- [1] Rose, T. E.; Morisseau, C.; Liu, J. Y.; Inceoglu, B.; Jones, P. D.; Sanborn, J. R.; Hammock, B. D. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: J. Med. Chem. 2010, 53 (19), 7067–7075. Table 2. View Source
